Stibonic acid

Description

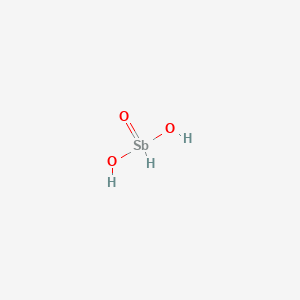

Structure

2D Structure

Properties

Molecular Formula |

H3O3S |

|---|---|

Molecular Weight |

172.78 g/mol |

IUPAC Name |

stibonic acid |

InChI |

InChI=1S/2H2O.O.Sb.H/h2*1H2;;;/q;;;+2;/p-2 |

InChI Key |

WXJFXEYOZNYMMJ-UHFFFAOYSA-L |

SMILES |

O[SbH](=O)O |

Canonical SMILES |

O[SbH](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Stibonic Acid and Its Derivatives

Classical Synthetic Approaches to Stibonic Acids

The foundational methods for preparing stibonic acids have been established for decades, with the Scheller reaction and various oxidative pathways being the most prominent.

The Scheller Reaction and Its Modern Adaptations

The Scheller reaction is a cornerstone in the synthesis of arylstibonic acids. This method involves the reaction of an aromatic diazonium salt with an alkaline solution of antimony trioxide. The yields of this reaction can be influenced by the substituents on the aromatic ring. core.ac.ukacs.org For instance, the presence of a p-methyl group on the aromatic ring can favor the formation of the corresponding arylstibonic acid, while p-methoxy and p-nitro groups may lead to increased resinification and are less favorable. kyoto-u.ac.jp

The classical Scheller reaction involves diazotization of an aromatic amine followed by reaction with antimony trichloride (B1173362) in an alkaline medium. The resulting arylthis compound is often purified by precipitation as a pyridinium (B92312) salt. acs.org

Modern adaptations of the Scheller reaction have been explored to improve yields and substrate scope. One such modification involves the use of aryldiazonium borofluorides instead of diazonium chlorides. kyoto-u.ac.jp However, studies have shown that the yields of arylstibonic acids from borofluorides are generally lower than those obtained with the customary aryldiazonium chlorides, often accompanied by significant resin formation, particularly with a para-nitro substituent. kyoto-u.ac.jp Another variation involves decomposing aryldiazonium tetrachloroantimonite complexes in organic solvents like acetone, sometimes in the presence of a catalyst such as cuprous chloride, to yield the corresponding this compound. kyoto-u.ac.jpcore.ac.uk For example, p-tolylthis compound was obtained in 87% yield when the decomposition of the corresponding complex was carried out in the presence of Cu₂Cl₂. kyoto-u.ac.jp

Table 1: Comparison of Yields in Modified Scheller-type Reactions

| Aryl Group | Reagent | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Diazonium borofluoride | Aqueous, 0°C | 25.3 | kyoto-u.ac.jp |

| p-Tolyl | Diazonium borofluoride | Aqueous, 0°C | 41.1 | kyoto-u.ac.jp |

| p-Nitrophenyl | Diazonium borofluoride | Aqueous, 0°C | 9.3 | kyoto-u.ac.jp |

| Phenyl | Diazonium antimony tetrachloride | Methanol | 10.0 | kyoto-u.ac.jp |

| p-Tolyl | Diazonium antimony tetrachloride | Methanol | 31.9 | kyoto-u.ac.jp |

| p-Nitrophenyl | Diazonium antimony tetrachloride | Methanol | 4.1 | kyoto-u.ac.jp |

| p-Tolyl | Diazonium tetrachloroantimonite | With Cu₂Cl₂ | 87 | kyoto-u.ac.jp |

| p-Anisyl | Diazonium tetrachloroantimonite | With Cu₂Cl₂ | 52 | kyoto-u.ac.jp |

| p-Nitrophenyl | Diazonium tetrachloroantimonite | Alkaline solution | 70 | kyoto-u.ac.jp |

Oxidative Pathways for this compound Formation

Oxidative methods provide an alternative route to stibonic acids and their derivatives. Triarylstibines can be oxidized to form triarylantimony(V) dihydroxides, which are precursors to stibine (B1205547) oxides. dokumen.pub The oxidation of Ph₃Sb (triphenylstibine) typically leads to polymeric or dimeric structures. researchgate.netnih.gov Similarly, the oxidation of Mes₃Sb (trimesitylstibine) yields trans-Sb(OH)₂Mes₃. researchgate.netnih.gov

A more direct approach involves the hydrolysis of arylantimony tetrachlorides (RSbCl₄) to produce arylstibonic acids. dokumen.pub These tetrachlorides can be prepared from the corresponding stibonic acids by treatment with concentrated hydrochloric acid, a process often used for purification. dokumen.pub

Recent research has demonstrated that inorganic Sb(V) complexes can directly activate aromatic C-H bonds, leading to the formation of aryl-Sb(V) intermediates. For example, the reaction of Sb(TFA)₅ (TFA = trifluoroacetate) with toluene (B28343) at moderate temperatures results in the formation of (TFA)₄Sb(para-tolyl) and subsequently (TFA)₃Sb(para-tolyl)₂. rsc.org These intermediates represent a pathway towards functionalized aromatic antimony compounds.

Advanced Synthetic Strategies for Organothis compound Analogues

Recent advancements have focused on creating a wider variety of organostibonic acids, including those with diverse functional groups, alkyl chains, and specific stereochemistry.

Synthesis of Arylstibonic Acids with Varied Substituents

The synthesis of arylstibonic acids bearing various functional groups is crucial for tuning their chemical and biological properties. acs.orgnih.govnih.gov The Scheller reaction and its modifications have been employed to introduce substituents such as chloro, bromo, and carbamyl groups onto the aromatic ring of the this compound. acs.org For instance, p-acetaminophenylthis compound has been prepared from p-acetaminoaniline, although the acetamino group has been observed to impede the stibonation reaction, with the effect being most pronounced in the meta position. core.ac.uk

The synthesis of functionalized arylstibonic acids has been driven by the need to explore their potential as inhibitors of biological targets. A library of arylthis compound derivatives was obtained from the National Cancer Institute for screening purposes. nih.gov

Table 2: Yields of Substituted Arylstibonic Acids via Bart-type Reactions

| Starting Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| p-Acetaminoaniline | p-Acetaminophenylthis compound | 26 | core.ac.uk |

| o-Acetaminoaniline | o-Acetaminophenylthis compound | 13 | core.ac.uk |

| m-Acetaminoaniline | m-Acetaminophenylthis compound | 8 | core.ac.uk |

Approaches to Alkylstibonic Acids

The synthesis of alkylstibonic acids presents a significant challenge compared to their aryl counterparts. tandfonline.com Aliphatic stibonic acids are generally unstable, and for a long time, were considered non-existent. tandfonline.com The first definitive synthesis and isolation of methylthis compound (MSA) was not reported until 1990. rsc.org

The primary difficulty in accessing primary alkylantimony compounds lies in the low thermal stability of the corresponding hydrides (RSbH₂) and the instability of the target alkylstibonic acids. tandfonline.com Synthetic routes to alkyldihaloantimony compounds (RSbX₂), which are potential precursors, often yield products that are difficult to purify. tandfonline.com One approach involves the direct monoalkylation of antimony trichloride using tetraalkyllead reagents to produce alkyldichlorostibines. tandfonline.com Another method utilizes the reaction of an alkylmagnesium iodide with antimony trichloride, which can yield alkyldiiodostibines after workup. tandfonline.com However, the conversion of these alkylantimony(III) precursors to stable alkylstibonic acids remains a formidable task.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for synthesizing chiral this compound derivatives is an emerging area of research, driven by the potential for creating novel chiral ligands or catalysts. While the stereoselective synthesis of chiral stibonic acids themselves is not extensively documented, principles from the synthesis of other chiral organometallic compounds and chiral acids can be applied. researchgate.netrsc.orgnih.govorganic-chemistry.orgrsc.org

The synthesis of chiral compounds often relies on substrate-controlled reactions, the use of chiral auxiliaries, or chiral catalysts. For instance, in the synthesis of other classes of compounds, chiral substrates have been used to control the stereochemical outcome of reactions. rsc.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has proven effective for the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids, a strategy that could potentially be adapted for organoantimony compounds. organic-chemistry.org The synthesis of chiral sulfinyl compounds, for example, often involves the separation of diastereomers of sulfinates bearing a chiral alcohol fragment. nih.gov A similar strategy could be envisioned for this compound derivatives, where a chiral moiety is introduced to allow for diastereomeric separation, followed by removal of the chiral auxiliary.

While specific examples of stereoselective synthesis of chiral stibonic acids are scarce in the literature, the foundational methodologies in asymmetric synthesis provide a roadmap for future research in this area.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an emerging area of research focused on reducing the environmental impact of these processes. Traditional methods for creating organoantimony compounds, including stibonic acids, often rely on hazardous reagents and solvents, generating significant waste. In contrast, green methodologies prioritize the use of safer substances, improve energy efficiency, and minimize waste production.

Key green chemistry strategies that have been explored for this compound synthesis include the use of alternative energy sources, environmentally benign solvents, and solvent-free reaction conditions. These approaches aim to develop more sustainable and safer synthetic routes.

One notable advancement is the development of a solvent-free, ultrasound-promoted protocol for the synthesis of stibonic acids. dntb.gov.ua This method offers a rapid and efficient alternative to conventional techniques that often require volatile organic solvents. Another innovative approach involves a visible light-induced, catalyst-free synthesis using a water-ethanol mixture as an eco-friendly solvent system. researchgate.net This process highlights the potential for metal-free, one-pot syntheses and the use of reusable reaction media, further enhancing its green credentials. researchgate.net

The core principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, provide a framework for these improved methods. acs.orgsigmaaldrich.com For instance, designing synthetic routes with fewer steps and higher yields, a central tenet of green chemistry, directly addresses waste reduction. scienceinschool.orgnih.gov The exploration of alternative energy sources like microwave irradiation and ultrasound aligns with the principle of designing for energy efficiency. resolvemass.caorganic-chemistry.orgcem.com

Furthermore, the use of recyclable, polymer-supported catalysts presents a promising avenue for greener synthesis of related organophosphorus compounds, offering a model that could be adapted for this compound production. nih.gov The development of solvent-free mechanochemical methods for related compounds also underscores the trend towards eliminating the need for conventional solvents altogether. rsc.orgijrpr.com

The following table summarizes key research findings on green synthetic methods for stibonic acids and related compounds.

| Green Chemistry Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Ultrasound-promoted rapid protocol | Eliminates the need for volatile organic solvents, rapid reaction times. | dntb.gov.ua |

| Eco-Friendly Solvents | Visible light-induced synthesis in a water-ethanol mixture | Uses a benign solvent system, catalyst-free, potential for one-pot synthesis and media reuse. | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption compared to conventional heating. | organic-chemistry.orgcem.comnih.gov |

| Alternative Solvents | Use of Natural Deep Eutectic Solvents (NADES) | Biodegradable and biocompatible solvent option. | preprints.org |

| Recyclable Catalysts | Polymer-supported hydrophosphinylation catalyst | Allows for catalyst recovery and reuse, reducing waste (demonstrated for H-phosphinic acids). | nih.gov |

Structural Elucidation and Advanced Characterization of Stibonic Acids

Solid-State Structural Analysis

The solid-state architecture of stibonic acids is fundamental to understanding their intrinsic chemical properties. X-ray crystallography has been the most powerful tool in this regard, providing precise atomic coordinates and revealing intricate bonding and supramolecular arrangements.

Single-Crystal X-ray Diffraction Studies of Stibonic Acid Structures

For instance, the solid-state structures of various organoantimony compounds, which are precursors or derivatives of stibonic acids, have been elucidated using SCXRD. researchgate.netmdpi.com These studies have revealed a wide range of molecular architectures, often influenced by the nature of the organic substituents and the presence of other coordinating ligands. mdpi.comacs.org The first structurally characterized this compound featuring a very bulky aryl group, [2,6-Mes₂C₆H₃Sb(O)(OH)₂]₂, was shown by X-ray diffraction to exist as an oxygen-bridged dimer. researchgate.netresearchgate.net This dimeric structure is notable for its asymmetric four-membered Sb₂O₂ ring. researchgate.net

The reaction products of stibonic acids with other reagents have also been successfully characterized by SCXRD. For example, the structures of discrete molecular aggregates based on Zn(II) and Sb(V) ions, derived from organostibonic acids, have been determined, revealing complex cluster formations. fu-berlin.de Similarly, the structures of various stiboranes, which are pentacoordinate antimony compounds, have been confirmed by X-ray crystallography, often showing a trigonal-bipyramidal geometry. nih.govresearchgate.net

Table 1: Selected Crystallographic Data from Single-Crystal X-ray Diffraction Studies of this compound Derivatives and Related Organoantimony(V) Compounds.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [2,6-Mes₂C₆H₃Sb(O)(OH)₂]₂ | C₃₆H₄₆O₆Sb₂ | Monoclinic | P2₁/n | Oxygen-bridged dimer with an asymmetric Sb₂O₂ ring. | researchgate.netresearchgate.net |

| [Zn₂(p-ClC₆H₄Sb)₂(O)₂(OCH₃)₂(t-BuPO₃)₃(py)₂] | C₃₅H₅₁Cl₂N₂O₁₃P₃Sb₂Zn₂ | Monoclinic | P2₁/c | Heterometallic cluster containing Sb(V). | fu-berlin.de |

| [Ph₄Sb(OPyrMe)][OTf] | C₃₁H₂₇F₃NO₄SSb | Monoclinic | P2₁/c | Cationic antimony center with five-coordination. | researchgate.net |

| [Ph₃Sb(dmap)₂(OTf)][OTf] | C₃₄H₃₈F₆N₄O₆S₂Sb | Monoclinic | P2₁/c | Distorted octahedral geometry at the Sb(V) center. | nih.govresearchgate.net |

| [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀(H₂O)₄]⁻ | C₇₂H₇₀N₁₂Na₂O₆₂Sb₁₂ | Monoclinic | P2₁/n | Cage-like polyoxostibonate anion. | researchgate.net |

Investigation of Polymeric and Oligomeric Architectures in Stibonic Acids

While some stibonic acids with sterically demanding substituents can exist as discrete monomers or dimers, a defining characteristic of many arylstibonic acids (RSbO₃H₂) is their propensity to self-associate into larger oligomeric or polymeric structures in the solid state. researchgate.netresearchgate.netwikipedia.org Historically, these compounds were often described as ill-defined polymers due to their general insolubility and lack of definitive structural data. waikato.ac.nz

Modern analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS) and SCXRD, have revolutionized this understanding. It has been established that arylstibonic acids tend to form large, well-defined, oxo-bridged clusters. waikato.ac.nzresearchgate.net A recurrent and highly stable structural motif is the dodecameric aggregate with the general formula [H₈(RSb)₁₂O₂₈]. waikato.ac.nzresearchgate.net

The structure of one such derivative, a polyoxostibonate anion [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀(H₂O)₄]⁻, was determined by X-ray crystallography. researchgate.net This remarkable structure consists of a cage formed by twelve six-coordinate arylstibonate units linked by oxygen atoms. The antimony centers are arranged at the vertices of a hexagonal antiprism. researchgate.net This cage-like architecture can encapsulate cations, such as sodium ions, which are often incorporated from the glassware during synthesis and crystallization. rsc.orgresearchgate.net Further research has revealed a family of polyoxostibonates with different core nuclearities, including Sb₁₂, Sb₁₄, and Sb₁₆, indicating a rich and varied structural chemistry. rsc.orgwaikato.ac.nz

Crystallographic Analysis of Coordination Geometries at the Antimony(V) Center (e.g., Trigonal-Bipyramidal, Octahedral)

The antimony atom in pentavalent organoantimony compounds, including this compound derivatives, typically exhibits hypercoordination, exceeding the standard octet of electrons. The coordination geometry around the Sb(V) center is a key aspect of their structure and is most commonly either five-coordinate or six-coordinate.

Trigonal-Bipyramidal Geometry: This is a common coordination environment for five-coordinate Sb(V) centers, often found in stiboranes of the type R₅Sb and R₃SbX₂. nih.gov In dichlorostiboranes like Ph₃SbCl₂, X-ray crystallography confirms a pentacoordinate structure with the two chloride ligands occupying the axial positions of a trigonal bipyramid. nih.gov In some cationic species, such as [SbPh₃(OPPh₃)₂]²⁺, the two axial positions are occupied by the ligand molecules, resulting in a trigonal-bipyramidal geometry. nih.gov

Octahedral Geometry: Six-coordinate Sb(V) is also frequently observed, leading to an octahedral or distorted octahedral geometry. In the high-nuclearity polyoxostibonate clusters, such as [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀(H₂O)₄]⁻, each of the twelve antimony atoms is six-coordinate, being bound to the organic aryl group and five oxygen atoms. researchgate.net Similarly, the adduct [Ph₃Sb(dmap)₂(OTf)]⁺ displays a distorted octahedral geometry around the antimony center. nih.gov In some organoantimony compounds featuring intramolecular N→Sb interactions, pseudo-hexacoordinated, distorted facial octahedral bonding geometries have also been reported. researchgate.net

Solution-State Structural Dynamics

Investigating the behavior of stibonic acids in solution is crucial for understanding their reactivity and potential applications. Spectroscopic techniques are the primary tools for probing the structures, aggregation states, and dynamic processes that occur in the solution phase.

Spectroscopic Probes for Solution-Phase Conformations and Aggregation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. researchgate.netnih.govrsc.org For organoantimony compounds, multinuclear NMR (including ¹H, ¹³C, and ³¹P) provides detailed information about the chemical environment of the nuclei, allowing for structural characterization in the solution state. researchgate.netacs.orgfu-berlin.de

For example, ¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of synthesized this compound derivatives and their precursors. mdpi.comfu-berlin.de The chemical shifts and coupling patterns in these spectra provide valuable insights into the molecular framework. In some cases, variable-temperature NMR studies have been employed to investigate dynamic processes, such as ligand exchange or conformational changes in solution. researchgate.netacs.org The observation of broad signals at ambient temperature that resolve into distinct sets of signals at lower temperatures can indicate the presence of dynamic equilibria. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) has also emerged as a vital tool, particularly for studying the aggregation of stibonic acids in solution. ESI-MS studies have provided conclusive evidence that arylstibonic acids, RSbO₃H₂, exist in solution not as simple monomers but as discrete high-nuclearity aggregates, most commonly with a dodecameric (Sb₁₂) core. waikato.ac.nzresearchgate.net

Table 2: Representative NMR Spectroscopic Data for Organoantimony Compounds.

| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ) ppm | Key Observation | Reference |

|---|---|---|---|---|---|

| 2,6-xylyl₃Sb | ¹H | C₆D₆ | 6.90 (t), 6.73 (d), 2.35 (s) | Characteristic aromatic and methyl proton signals. | mdpi.com |

| 2,6-xylyl₃Sb | ¹³C | CDCl₃ | 143.75, 142.05, 129.70, 128.66, 24.40 | Resonances corresponding to aromatic and methyl carbons. | mdpi.com |

| Diarylantimony chloride [Ar₂SbCl] | ¹H | Toluene-d₈ | Broad signals at room temp.; two sets of signals at -60 °C | Indicates dynamic behavior in solution. | researchgate.net |

| [Zn₂(p-ClC₆H₄Sb)₄(O)₄(OCH₃)₄(t-BuPO₃)₄(py)₂] | ³¹P | CDCl₃ | - | ³¹P NMR supports the solid-state structure. | fu-berlin.de |

Retention and Transformation of Solid-State Structural Motifs in Solution

A key question in the study of stibonic acids is the extent to which the complex architectures observed in the solid state are maintained upon dissolution. A growing body of evidence suggests that the robust oligomeric and cluster structures are often retained in solution.

ESI-MS studies on various arylstibonic acids have shown that the dominant species in solution are the same [H₈(RSb)₁₂O₂₈]-derived clusters found in the solid state. waikato.ac.nzresearchgate.net This indicates that the Sb-O-Sb framework of these large aggregates is sufficiently stable to persist in solution. Furthermore, solution NMR studies (¹H, ³¹P, and ¹³C) on discrete heterometallic clusters derived from stibonic acids support the retention of their solid-state structures in solution. fu-berlin.deceitec.cz The consistency between the solution-state NMR data and the solid-state structures determined by X-ray diffraction suggests that the core structural integrity of these clusters is maintained. fu-berlin.deceitec.cz

However, the solution behavior can be complex and influenced by the solvent and other conditions. nih.gov While the primary cluster may be stable, equilibria involving smaller or larger aggregates, or interactions with solvent molecules, can also occur. The combination of solid-state analysis and solution-state spectroscopic investigation provides a comprehensive picture of the structural chemistry of stibonic acids.

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation of stibonic acids, with the general formula R-SbO(OH)₂, relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, from the identification of specific functional groups to the nuanced electronic environment of the antimony center.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the key functional groups within a this compound molecule. These methods probe the vibrational modes of chemical bonds, which absorb or scatter light at characteristic frequencies. specac.com The this compound functional group, -SbO(OH)₂, and the attached organic residue (R) give rise to a distinct vibrational spectrum.

In FTIR spectroscopy, the absorption of infrared radiation is measured, while Raman spectroscopy measures the inelastic scattering of monochromatic light. gatewayanalytical.com The techniques are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. gatewayanalytical.com For stibonic acids, key vibrational modes include the O-H stretch, the Sb=O (stibonyl) stretch, and Sb-O and Sb-C single bond stretches.

The O-H stretching vibration in stibonic acids, similar to that in carboxylic acids, typically appears as a very broad and strong band in the FTIR spectrum, often in the 3300–2500 cm⁻¹ region. orgchemboulder.com This broadening is a result of extensive intermolecular hydrogen bonding between the hydroxyl groups. The C-H stretching vibrations from the organic moiety (R) usually appear as sharper peaks superimposed on this broad O-H band. orgchemboulder.com

The Sb=O stretching frequency is a key diagnostic peak and is expected to be strong in the IR spectrum. Its position can be influenced by the nature of the R group. The Sb-O and Sb-C stretching vibrations occur in the lower frequency "fingerprint" region of the spectrum.

Table 1: Typical Vibrational Frequencies for Functional Groups in Stibonic Acids

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak, Sharp |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium, Sharp |

| Sb=O | Stretch | ~900 - 700 | Strong to Medium |

| C=C (Aromatic) | Stretch | 1600, 1475 | Medium to Weak |

| O-H | Bend | 1440 - 1395 | Medium |

| C-O | Stretch | 1320 - 1210 | Medium |

| Sb-O | Stretch | ~700 - 500 | Medium |

High-Resolution Mass Spectrometry for Molecular Weight and Structural Motif Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. savemyexams.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. savemyexams.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different compositions (isobars). msu.edu

For a this compound, HRMS can confirm the proposed molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. Antimony has two stable isotopes, ¹²¹Sb (57.3%) and ¹²³Sb (42.7%), which results in a characteristic isotopic pattern for antimony-containing ions, providing further confirmation of its presence.

In addition to molecular weight confirmation, the fragmentation patterns observed in the mass spectrum provide crucial information about the molecule's structural motifs. msu.eduuni-saarland.de Under the high-energy conditions of techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for an arylthis compound, Ar-SbO(OH)₂, might include:

Loss of a hydroxyl radical (-•OH)

Loss of a water molecule (-H₂O)

Cleavage of the Ar-Sb bond, resulting in ions corresponding to the aryl group [Ar]⁺ and the this compound moiety [SbO(OH)₂]⁺.

Fragmentation of the aryl group itself.

Soft ionization techniques, such as Electrospray Ionization (ESI), are often used for more fragile molecules and can generate quasi-molecular ions like [M+H]⁺ or [M+Na]⁺, which also allow for precise molecular weight determination with less fragmentation. miamioh.edu

Mössbauer Spectroscopy for Probing Antimony Electronic Environments and Oxidation States

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. For antimony compounds, ¹²¹Sb Mössbauer spectroscopy is exceptionally informative for determining the oxidation state, electronic environment, and bonding characteristics of the antimony atom. bioglobax.com The technique measures the resonant absorption of gamma rays by ¹²¹Sb nuclei, and the resulting spectrum is characterized primarily by two parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift (δ) is sensitive to the s-electron density at the antimony nucleus. It is highly dependent on the oxidation state of the antimony. Stibonic acids contain pentavalent antimony, Sb(V). Sb(V) compounds generally exhibit large negative isomer shifts relative to the InSb standard, typically in the range of -5.0 to -7.0 mm/s. This is distinct from Sb(III) compounds, which show much more positive isomer shifts. This clear separation allows for unambiguous confirmation of the +5 oxidation state in stibonic acids.

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. For a non-cubic charge distribution around the antimony atom, a splitting of the absorption peak occurs. The magnitude of this splitting provides information about the symmetry of the electronic environment and the nature of the covalent bonds. Organoantimony(V) compounds, including stibonic acids, often show significant quadrupole splitting, reflecting the asymmetric environment created by the different ligands (R, =O, -OH) bonded to the antimony center.

Table 2: Representative ¹²¹Sb Mössbauer Parameters for Antimony Compounds

| Compound Type | Oxidation State | Typical Isomer Shift (δ) (mm/s vs. InSb) |

|---|---|---|

| Sb(V) Halides (e.g., SbF₅) | +5 | -5.0 to -6.0 |

| Organoantimony(V) (e.g., R-SbO(OH)₂) * | +5 | -5.5 to -7.0 |

| Sb(III) Halides (e.g., SbCl₃) | +3 | +4.0 to +6.0 |

Expected range for stibonic acids based on data for related organoantimony(V) compounds. caltech.edu

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. bioglobax.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital (like a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. msu.edulibretexts.org The wavelengths of light absorbed correspond to the energy differences between these electronic states.

For stibonic acids, the utility of UV-Vis spectroscopy largely depends on the nature of the organic group (R) attached to the antimony atom. If R is a simple alkyl group, the this compound will likely not have significant absorption in the standard UV-Vis range (200–800 nm), as the possible σ → σ* transitions require very high energy (short wavelengths). libretexts.org

However, for arylstibonic acids (e.g., phenylthis compound), the aromatic ring acts as a chromophore. msu.edu The conjugated π-system of the benzene (B151609) ring gives rise to characteristic π → π* electronic transitions. These typically appear as one or more strong absorption bands in the UV region, often between 200 and 280 nm. The position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by substituents on the aromatic ring and their interaction with the this compound group. This makes UV-Vis spectroscopy a useful tool for characterizing the aromatic portion of these molecules and studying the electronic effects of the -SbO(OH)₂ substituent.

Theoretical and Computational Chemistry of Stibonic Acid Systems

Quantum Chemical Calculations on Stibonic Acid Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of this compound. These methods provide insights into bonding, reactivity, and spectroscopic characteristics that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Bond Characteristics and Reactivity Descriptors (e.g., Sb=O bond nature)

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organoantimony compounds. wikipedia.org Studies on related organoantimony(V) compounds have provided valuable insights into the nature of the antimony-oxygen (Sb-O) bond. For instance, in organoantimony(V) complexes, the Sb-O bond distance is found to be around 2.10 Å, which is comparable to the sum of the covalent radii of antimony and oxygen (2.05 Å). wikipedia.org

The electronic properties and reactivity of stibonic acids are significantly influenced by the substituents on the antimony atom. Electron-withdrawing groups on the antimony(V) center lead to an increased covalency of the bonds to antimony. wikipedia.org Reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the chemical behavior of these compounds. While specific DFT studies on this compound are limited, research on analogous arsonic acids has demonstrated the utility of DFT in predicting pKa values and understanding their reactivity. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Hypothetical Arylthis compound (Illustrative)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.35 | Tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.01 | Global electrophilic nature of the molecule. |

Note: These values are illustrative and would require specific DFT calculations for this compound.

Ab Initio and Post-Hartree-Fock Methods for this compound Molecular Energetics and Spectroscopy

Ab initio and post-Hartree-Fock methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energetics and spectroscopic properties. Although direct applications of these methods to this compound are not widely reported, their utility has been demonstrated for analogous compounds. For example, ab initio calculations are a valuable tool for predicting vibrational absorption and circular dichroism spectra. dtic.mil Such calculations can aid in the interpretation of experimental infrared (IR) and Raman spectra by providing theoretical vibrational frequencies. researchgate.netresearchgate.net For instance, in antimony(III) oxide, DFT calculations have been successfully used to assign vibrational bands in the IR and Raman spectra. researchgate.net

Molecular Dynamics Simulations of this compound Aggregation and Interaction

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, including their aggregation and interactions in different environments. While specific MD simulations focused solely on this compound aggregation are not prevalent in the literature, studies on related systems provide a framework for understanding these processes. For instance, MD simulations have been employed to investigate the equilibrium behavior of arachidonic acid within enzyme active sites, revealing insights into substrate conformation and interactions. nih.gov Similarly, MD simulations can be used to study the aggregation of drug-like compounds in aqueous solutions. mdpi.com The investigation of GCSF aggregation at different pH values has been studied using MD simulations, highlighting the role of electrostatic interactions in the aggregation process. nih.gov Docking studies, which are often a precursor to MD simulations, have been performed on this compound derivatives to assess their bioactivity. nih.gov

Computational Modeling of this compound Reaction Pathways and Mechanisms

Understanding the reaction pathways and mechanisms involving this compound is crucial for its application in catalysis and synthesis. While specific computational modeling of this compound reactions is a developing area, studies on related organoantimony compounds and analogous pnictogen acids provide valuable precedents. Computational methods can be used to explore reaction mechanisms, such as in the study of inhibitors for enzymes like Aurora A kinase. nih.gov The principles of using computational analysis to design and synthesize derivatives with specific inhibitory activities, as demonstrated for syringic acid, can be applied to this compound. nih.gov

Prediction of Structure-Property Relationships via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. unair.ac.idnih.govresearchgate.netnih.gov Such studies have been applied to various classes of compounds, including derivatives of aminothiazole, nih.gov carboxylic acid, researchgate.net and acyl pinostrobin. nih.gov For arylstibonic acids, it has been shown that these compounds can inhibit the DNA binding of certain proteins, suggesting their potential as therapeutic agents. researchgate.net QSAR models could be developed for this compound derivatives to predict their inhibitory activity and guide the design of new, more potent compounds. These models often rely on descriptors such as lipophilicity (logP) and molecular weight. nih.gov

Table 2: Example of a Simple QSAR Equation for a Hypothetical Series of this compound Derivatives

| Property | Equation | R² | Interpretation |

| Biological Activity (log(1/IC50)) | 0.5 * logP - 0.01 * MW + 2.1 | 0.85 | A hypothetical linear relationship suggesting that biological activity increases with lipophilicity and decreases with molecular weight. |

Note: This is a simplified, illustrative example. Real QSAR models are typically more complex.

Comparative Theoretical Analysis with Analogous Pnictogen Compounds (e.g., Phosphonic, Arsonic, Tellurinic Acids)

Comparing the properties of this compound with its pnictogen analogs—phosphonic, arsonic, and tellurinic acids—provides valuable insights into periodic trends and the influence of the central pnictogen atom.

Phosphonic acids are generally more acidic than their carboxylic acid counterparts. mdpi.com Studies comparing phosphonic and carboxylic acids as anchoring groups on surfaces have shown that phosphonates can form more stable and well-ordered layers. rsc.orgacs.org Theoretical studies on phosphonic acid have explored its condensation reactions and proton transfer mechanisms.

Arsonic acids have been the subject of DFT studies to predict their pKa values, providing a basis for similar investigations on stibonic acids. researchgate.net The electronic structure and Lewis acidity of organoarsenic(V) compounds have also been computationally investigated, offering a point of comparison for their antimony analogs.

While computational data on tellurinic acids is less common, the general trends in the pnictogen group suggest that stibonic acids would exhibit properties intermediate between arsonic and the heavier tellurinic acids. The increasing metallic character and larger atomic radius down the group are expected to influence bond lengths, bond angles, and reactivity.

Coordination Chemistry of Stibonic Acids

Stibonic Acids as Ligands in Metal Complexes

Stibonic acids and their conjugate bases, stibonates, are effective ligands for a variety of metal ions. The coordination typically occurs through the oxygen atoms, which can act as bridging ligands between two or more metal centers. This bridging capability is a key feature of stibonic acid chemistry, facilitating the formation of extended structures.

While stibonic acids are well-known for forming polynuclear clusters, the isolation and characterization of simple mononuclear coordination compounds remain less common. In these complexes, the this compound or stibonate moiety coordinates to a single metal center. The formation of such compounds is often influenced by the specific reaction conditions and the nature of the organic substituent on the antimony atom. libretexts.orgnih.gov The characterization of these mononuclear species typically involves techniques such as single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods like FT-IR and NMR spectroscopy to probe the coordination environment of the metal and the stibonate ligand. scielo.org.za

The propensity of stibonic acids to undergo condensation reactions leads to the formation of polynuclear antimony(V) oxo clusters. rsc.org These clusters often feature a core structure composed of repeating {Sb-O} units.

Stibonate-Phosphonate Clusters: The combination of stibonic acids and phosphonic acids in reactions has proven to be a fruitful strategy for constructing novel heteroleptic polynuclear clusters. researchgate.net For instance, the reaction of p-chlorophenylthis compound with t-butylphosphonic acid yields a dinuclear organoantimony(V) oxo cluster. rsc.org A change in the organic substituent on the this compound, for example to p-isopropylphenylthis compound, can result in the formation of a tetranuclear organoantimony(V) oxo cluster with a puckered eight-membered Sb₄O₄ core held together by phosphonate (B1237965) ligands. rsc.org These clusters have been shown to maintain their structural integrity in solution. rsc.org

Polyoxometallates: Arylstibonic acids can form dodecanuclear aggregates, [H₈(RSb)₁₂O₂₈], in acetonitrile. researchgate.net These aggregates can act as inorganic crown ligands, encapsulating alkali metal cations like Na⁺ or K⁺ to form polyoxometalate ions such as [M₂H₈(RSb)₁₂O₃₀]²⁻. researchgate.net The size of the cation can influence the resulting polyoxometalate structure, with smaller cations like Li⁺ leading to more closed geometries and larger cations like Ba²⁺ yielding more open frameworks. acs.org The core of these anions often consists of a complex arrangement of Sb atoms, for example, a triskaidecahedral arrangement of 12 Sb atoms with each Sb atom being 6-coordinate. acs.org

Chelation and Ligand Exchange Phenomena Involving this compound Moieties

The coordination of stibonic acids to metal centers can be influenced by chelation and ligand exchange reactions. The chelate effect describes the enhanced stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands. libretexts.org This effect is primarily driven by a favorable increase in entropy upon replacement of multiple monodentate ligands by a single polydentate ligand. savemyexams.com

Ligand exchange, or substitution, involves the replacement of one ligand in a complex by another. chemguide.co.uk These reactions can lead to the formation of a more stable complex. savemyexams.com In the context of this compound chemistry, pre-formed metal-ligand complexes can be reacted with stibonic acids, leading to the displacement of the original ligands and the formation of stibonate-containing structures. The success of these reactions often depends on the relative binding affinities of the ligands and the stability of the resulting complexes.

Influence of Organic Substituents on this compound Coordination Behavior

The organic substituent (R group) attached to the antimony atom in a this compound (RSbO(OH)₂) can significantly influence its coordination behavior. The size and electronic properties of the R group can dictate the steric hindrance around the antimony center and affect the acidity of the this compound protons.

For example, a change in the R group on the this compound from p-chlorophenyl to p-isopropylphenyl has been shown to result in the formation of a novel tetranuclear organoantimony(V) oxo cluster instead of a dinuclear one. rsc.org This highlights the role of the substituent in directing the assembly of the final cluster. The steric bulk of substituents can also play a crucial role in determining the coordination number and geometry of the resulting metal complexes. nih.gov

Heterometallic this compound Complexes

Stibonic acids and their derivatives are effective ligands for the construction of heterometallic complexes, where two or more different metal ions are incorporated into the same molecular entity. These mixed-metal assemblies are of interest due to their potential for novel magnetic, catalytic, and material properties.

The synthesis of heterometallic this compound complexes often involves the reaction of a pre-formed stibonate or stibonate-phosphonate cluster with a salt of a second metal. For example, organostibonate-phosphonate clusters have been used as pro-ligands to assemble cobalt-based molecular clusters. rsc.org Another approach involves the direct reaction of a this compound with a mixture of metal salts. For instance, the reaction of p-chlorophenylthis compound and t-butylphosphonic acid with copper acetate (B1210297) has been shown to produce several polymetallic copper complexes. manchester.ac.uk With the addition of LiOMe as a base, a heterometallic cage, [Cu₅Li₄O₆(SbAr)₄(O₃PtBu)₆(O₂CMe)₂(OMe)₄(MeOH)₄], was isolated. manchester.ac.uk

Furthermore, lanthanide ions have been incorporated into this compound-based structures. tifrh.res.infrontiersin.orgmdpi.com The coordination chemistry of lanthanides is often characterized by high and variable coordination numbers and the formation of polynuclear complexes. frontiersin.org

Reactivity and Reaction Mechanisms of Stibonic Acids

Acid-Base Properties and Protonation Equilibria of Stibonic Acids (e.g., Brønsted Basicity)

Stibonic acids, formally represented as RSbO(OH)₂, are amphoteric, capable of acting as both Brønsted-Lowry acids and bases. Their acidic nature arises from the ability to donate the protons of their hydroxyl groups. While extensive tables of pKₐ values for a wide range of stibonic acids are not commonly available, their acidity can be understood in comparison to related organosulfur and organoarsenic compounds. For instance, phenylsulfinic acid (C₆H₅SO₂H) has a pKₐ of 2.76, making it a stronger acid than benzoic acid (pKₐ = 4.2). wikipedia.org Benzenesulfonic acid is a much stronger acid with a pKₐ of -6.5. wikipedia.org By analogy, arylstibonic acids are expected to be acidic, with their strength influenced by the nature of the aryl substituent.

The amphoteric character of arylstibonic acids has been demonstrated experimentally. For example, the dinuclear arylstibonic acid [2,6-Mes₂C₆H₃Sb(O)(OH)₂]₂ reacts with both sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH), confirming its ability to act as both a base (proton acceptor) and an acid (proton donor). rsc.org The basicity is attributed to the lone pairs on the oxygen atoms, which can be protonated. This dual reactivity is crucial for their role in various chemical processes, including catalysis. unacademy.comnumberanalytics.com

The protonation and deprotonation equilibria are fundamental to their function in biological systems, where arylstibonic acids have been identified as inhibitors of various enzymes. researchgate.netnih.gov The inhibitory mechanism can involve electrostatic interactions between the negatively charged, deprotonated stibonate group and positively charged residues, such as arginine, in the active site of a protein. researchgate.netnih.gov

Comparative Acidity of Phenyl-Substituted Acids

| Compound | Formula | pKₐ |

|---|---|---|

| Benzoic Acid | C₆H₅COOH | 4.2 |

| Phenylsulfinic Acid | C₆H₅SO₂H | 2.76 wikipedia.org |

| Benzenesulfonic Acid | C₆H₅SO₃H | -6.5 wikipedia.org |

Oligomerization, Polymerization, and Self-Association Processes of Stibonic Acids

A defining characteristic of stibonic acids is their strong tendency to undergo self-association through condensation reactions, forming stiboxane bonds (Sb-O-Sb). This process leads to the formation of a variety of oligomeric and polymeric structures, often making the isolation of monomeric stibonic acids challenging. Historically, arylstibonic acids were known as poorly soluble, amorphous polymers with randomly cross-linked structures. rsc.org

More recent research has led to the isolation and characterization of well-defined oligomeric structures. A common structural motif is the adamantane-like cage. For example, the base hydrolysis of ArSbCl₄ (where Ar = 6-diphenylphosphinoacenaphth-5-yl-) yields the tetranuclear arylthis compound (ArSb)₄O₆(OH)₄, which possesses an adamantane-type structure. rsc.orgrsc.orgnih.gov This structure consists of a cage of four antimony atoms and six bridging oxygen atoms, with four terminal hydroxyl groups.

Larger, more complex structures, known as isopolyoxostibonates, can also be formed. Electrospray ionization mass spectrometry has shown that arylstibonic acids (RSbO₃H₂) can form large oxo-bridged clusters derived from a [H₈(RSb)₁₂O₂₈] core. waikato.ac.nz These cage-like structures can act as inorganic ligands, capable of encapsulating metal cations. For example, a derivative with the formula [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀·4H₂O]⁻ has been structurally characterized, revealing a complex cage that binds two sodium ions. waikato.ac.nz The formation of these elaborate supramolecular assemblies is driven by the thermodynamic stability of the stiboxane linkages. The reaction of arylstibonic acids with other ligands, such as organophosphonic acids, can also lead to the formation of novel tetranuclear and even hexadecanuclear clusters. acs.orgresearchgate.net

Examples of Characterized this compound Oligomers

| Formula | Structural Type | Key Features | Reference |

|---|---|---|---|

| (ArSb)₄O₆(OH)₄ | Adamantane-like Tetranuclear Cluster | Cage structure with four Sb atoms and six bridging oxygens. | rsc.orgrsc.orgnih.gov |

| [H₈(RSb)₁₂O₂₈] | Isopolyoxostibonate Core | Large oxo-bridged cluster. | waikato.ac.nz |

| [Na₂H₉(RSb)₁₂O₃₀]⁻ | Isopolyoxostibonate Cage | Encapsulates two sodium cations. | waikato.ac.nz |

Ligand Substitution Reactions at the Antimony(V) Center

The antimony(V) center in stibonic acids and their derivatives is subject to ligand substitution reactions, where one or more ligands are replaced by others. chemguide.co.uk These reactions are crucial for the synthesis of new organoantimony compounds with tailored properties. The polymeric nature of many stibonic acids can be overcome by depolymerization reactions using protic ligands. For example, reacting polymeric arylstibonic acids with 8-hydroxyquinoline (B1678124) results in the formation of adamantane-like clusters, [(p-XC₆H₄Sb)₄(O)₆(Q)₄], where the protic ligand has displaced bridging stiboxane bonds to cap the cluster. rsc.org

Reactions of organoantimony(V) halides, which are precursors to stibonic acids, with various N,O-donor ligands have been investigated. For instance, diphenylantimony(V) trichloride (B1173362) (Ph₂SbCl₃) reacts with deprotonated 8-hydroxyquinoline to form an oxo-bridged dimeric complex, while its reaction with triethanolamine (B1662121) yields a monomeric compound. ias.ac.in These reactions demonstrate that the coordination environment around the antimony center can be readily modified.

In the context of their biological activity, ligand exchange is also a pertinent concept. Arylstibonic acids can inhibit enzymes through interactions that can be viewed as a form of ligand substitution, where the this compound or its conjugate base displaces water or other ligands from a metal center or binding pocket within the enzyme. researchgate.netnih.gov

Oxidative and Reductive Transformations of this compound Frameworks

The antimony atom in stibonic acids exists in the +5 oxidation state. This framework can undergo both reductive and oxidative transformations, although reduction of the Sb(V) center is more commonly reported.

Stibonic acids can be reduced to compounds containing antimony in lower oxidation states. For example, the reduction of stibonic acids using reagents like sodium dithionite (B78146) or sodium hypophosphite is a known method for preparing [RSb]n derivatives, which are polymeric materials containing Sb(III).

Conversely, while the this compound itself is already in a high oxidation state, related Sb(V) compounds are key players in oxidative functionalization reactions. Recent studies have shown that inorganic Sb(V) complexes, such as Sb(TFA)₅ (TFA = trifluoroacetate), can directly activate and functionalize C-H bonds in hydrocarbons like methane, ethane, and toluene (B28343). rsc.orgrsc.orgresearchgate.netosti.gov This process involves an initial C-H activation step to form an Sb(V)-alkyl or Sb(V)-aryl intermediate. This is followed by a reductive functionalization step, where the organic group is transferred from antimony to form a new product (e.g., an aryl ester), and the antimony is reduced from Sb(V) to Sb(III). rsc.orgrsc.orgresearchgate.net This reactivity highlights the ability of the high-valent antimony center to mediate challenging oxidative transformations.

Mechanistic Investigations of this compound-Mediated Chemical Transformations

The mechanisms by which stibonic acids and related Sb(V) compounds participate in chemical reactions are a subject of significant interest. Detailed mechanistic studies, combining experimental and computational methods, have shed light on these processes.

A prominent example is the Sb(V)-mediated C-H activation and functionalization of arenes. rsc.orgrsc.orgresearchgate.net It was demonstrated that Sb(TFA)₅ reacts with toluene to form observable Sb(V)-tolyl intermediates. rsc.orgresearchgate.net Quantum-chemical calculations support a mechanism involving a metal-mediated C-H activation transition state, where the Sb(V)-C bond forms concurrently with proton transfer to a trifluoroacetate (B77799) ligand. rsc.org This is distinct from a classical electrophilic substitution pathway and shows the direct involvement of the antimony metal center in the bond-breaking and bond-making steps. The subsequent reductive functionalization proceeds from this organoantimony intermediate to yield the final oxidized organic product. rsc.orgresearchgate.net

In the context of biochemical inhibition, mechanistic studies have focused on understanding the mode of action of arylstibonic acids. For example, kinetic studies on the inhibition of human topoisomerase IB by arylstibonic acids have revealed both inhibitory and activating effects, depending on the specific compound. nih.gov The compound NSC 13778 was found to be an uncompetitive inhibitor of the related poxvirus topoisomerase, suggesting it binds to the enzyme-DNA complex. nih.gov Another compound, 4-stibonobenzenesulfonic acid, was found to be a competitive inhibitor of the enzyme DNA adenine (B156593) methyltransferase (Dam) with respect to DNA, indicating it likely competes for the DNA binding site. researchgate.net These studies highlight that stibonic acids can operate through diverse and specific molecular mechanisms.

Applications of Stibonic Acid in Advanced Chemical Research and Materials Science

Catalytic Applications of Stibonic Acid and Its Complexes

The catalytic potential of antimony compounds is an area of active investigation. While the direct application of stibonic acids as primary catalysts is still an emerging field, their complexes and related antimony compounds have shown relevance in various catalytic systems.

The involvement of antimony compounds in major organic transformations like hydroformylation and carbon-carbon coupling reactions is primarily documented through the use of stibine (B1205547) ligands (R₃Sb) rather than stibonic acids themselves.

In hydroformylation , an industrial process that converts alkenes into aldehydes, transition metal catalysts, typically rhodium or cobalt, are employed. google.comresearchgate.net The selectivity and activity of these catalysts can be modulated by ancillary ligands. Research has shown that tertiary organoantimony compounds, such as triarylstibines, can act as ligands in these systems. google.comresearchgate.netresearchgate.net For instance, the addition of triarylstibine ligands to Wilkinson's catalyst (RhCl(PPh₃)₃) or Co₂(CO)₈ has been shown to significantly increase the yield of aldehydes in the hydroformylation of 1-pentene. researchgate.net These ligands, containing a trivalent antimony atom with an available electron pair, can coordinate to the metal center and influence the catalytic cycle. google.com However, the direct use of stibonic acids as either the primary catalyst or as a ligand in this specific transformation is not extensively reported in the literature.

Similarly, in carbon-carbon coupling reactions like the Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction between an organoborane (like a boronic acid) and an organohalide, the direct catalytic role of this compound is not established. libretexts.orgwikipedia.orgorganic-chemistry.org The Suzuki reaction is renowned for its use of boronic acids (RB(OH)₂), which are structural analogues of stibonic acids (RSbO(OH)₂). While the scope of the Suzuki reaction has been expanded to include various coupling partners, the replacement of boronic acids with stibonic acids is not a conventional approach. wikipedia.orgorganic-chemistry.org The development of this compound-based catalysts for such cross-coupling reactions remains a prospective area for future research.

The classification of catalysts as either homogeneous or heterogeneous depends on their phase relative to the reactants. libretexts.orgchemguide.co.uk A catalyst that is soluble in the reaction medium is homogeneous, while an insoluble, solid catalyst is heterogeneous. chemguide.co.ukwikipedia.org

Homogeneous Catalysts: this compound-based complexes that are soluble in the reaction solvent can function as homogeneous catalysts. Acid catalysis is a fundamental concept in organic synthesis, used in reactions like esterification and hydrolysis. libretexts.orgchemguide.co.uk While strong mineral acids are common, organometallic acids also have potential. The acidic protons of the this compound functional group, -SbO(OH)₂, could potentially participate in Brønsted acid catalysis. wikipedia.org

Heterogeneous Catalysts: A significant area of development for this compound-based catalysis is in the creation of solid, reusable heterogeneous catalysts. researchgate.netrsc.org This is often achieved by incorporating this compound units into larger, insoluble structures. One promising approach is the use of stibonic acids as building blocks for metal-organic frameworks (MOFs) . rsc.orgnih.gov MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. frontiersin.org By using a this compound as the organic linker, it is possible to create a solid framework with accessible antimony sites. For example, the reaction of phytic acid (a hexaphosphoric acid) with Zn(II) has produced an acid-stable MOF, demonstrating the potential for incorporating complex acids into such frameworks. rsc.org This principle can be extended to stibonic acids to design solid catalysts.

Another strategy involves the controlled condensation of stibonic acids with other molecules, like phosphonic acids, to form well-defined organoantimonate-phosphonate clusters. nih.gov These clusters can be isolated as solid materials and used as heterogeneous catalysts, offering the advantage of easy separation and potential recyclability.

| Catalyst Type | Description | Potential this compound Application |

| Homogeneous | Catalyst is in the same phase as the reactants (e.g., dissolved in the solvent). umich.edu | Soluble organoantimony complexes derived from stibonic acids. |

| Heterogeneous | Catalyst is in a different phase from the reactants (e.g., a solid in a liquid reaction). mdpi.com | Stibonic acids used as linkers in Metal-Organic Frameworks (MOFs) or as precursors for solid-state clusters. rsc.orgnih.gov |

Stibonic Acids in Advanced Materials Design

The unique ability of stibonic acids to act as multitopic linkers, capable of forming both covalent and coordination bonds, makes them valuable components in the design of advanced materials with tailored functionalities.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular scale, often resulting in synergistic effects. rsc.orgsoton.ac.uk Stibonic acids are excellent precursors for such materials due to the presence of both an organic substituent (R-group) and an inorganic core (-SbO(OH)₂).

A notable example is the reaction of arylstibonic acids with phosphonic acids. These reactions can lead to the formation of polynuclear oxo-hydroxo antimony clusters, which are essentially molecular hybrid materials. For instance, the reaction of 4-(azobenzene)phenylthis compound with t-butylphosphonic acid yields a tetranuclear antimony cluster with the formula [(4-azobenzene-C₆H₄Sb)₄(OH)₄(tBuPO₃)₆]. nih.gov Similarly, reacting p-t-butyl phenyl this compound with phenyl phosphonic acid produces a different tetranuclear cluster. nih.gov These structures are built from an inorganic core of antimony, oxygen, and phosphorus, held together by organic groups. Such clusters are also referred to as inorganic cryptands, capable of encapsulating other species. researchgate.net

Stibonic acids can also be incorporated into larger polymeric or solid-state structures. Their ability to self-associate into higher-nuclearity structures through the formation of Sb-O-Sb bonds is a key feature in building these materials. researchgate.net This process, similar to polycondensation, allows for the creation of extended networks where the this compound unit is a fundamental repeating block.

The antimony(V) center in stibonic acids is a key feature that can be exploited to design functional materials. The properties of these materials can be finely tuned by modifying the organic R-group attached to the antimony atom. This allows for the rational design of materials for specific applications, such as sensing. Current time information in Bangalore, IN.hitsz.edu.cn

For example, functional materials based on stibonic acids can be designed for chemical sensing. mdpi.com The organic part of the molecule can be tailored to interact with specific analytes, while the antimony center can participate in the signaling mechanism. The incorporation of chromophoric or fluorophoric groups, such as an azobenzene (B91143) unit, onto the phenyl ring of a this compound can yield materials whose optical properties change upon binding to a target molecule. nih.gov This principle is the basis for developing colorimetric or fluorescent sensors. For instance, antimony complexes containing catecholate groups have been shown to act as sensors for the fluoride (B91410) anion. Current time information in Bangalore, IN.

Furthermore, the integration of stibonic acids into MOFs creates materials with tunable porosity and functionality. nih.gov By choosing different organic backbones for the this compound linker, chemists can control the pore size and chemical environment within the MOF, making them suitable for applications like gas storage or catalysis. frontiersin.orgrsc.org

| Functional Group on this compound | Potential Application | Research Finding |

| Azobenzene Group | Optical Materials, Sensors | Forms tetranuclear oxo-hydroxo antimony clusters with tunable properties. nih.gov |

| Aryl Groups | Building Blocks for MOFs | Can be used as linkers to create porous, crystalline materials for catalysis or separation. nih.gov |

| Catecholate Derivatives (on related Sb(V) compounds) | Anion Sensing | Creates colorimetric and fluorescent sensors for fluoride anions. Current time information in Bangalore, IN. |

Molecular Recognition and Interaction Studies (Focus on Chemical Mechanisms)

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. rsc.org Stibonic acids are capable of participating in such interactions through several mechanisms, owing to their distinct structural features.

The primary mechanism for interaction involves the acidic hydroxyl groups (-OH) on the antimony center. These groups are effective hydrogen bond donors, allowing stibonic acids to form specific, directional interactions with hydrogen bond acceptors, such as anions or heteroatoms on other molecules. rsc.org The Sb=O group can also act as a hydrogen bond acceptor.

Furthermore, arylstibonic acids possess an aromatic ring, which can engage in π-π stacking and hydrophobic interactions. These forces are crucial for the recognition of other aromatic molecules and for the self-assembly of stibonic acids into larger supramolecular structures. researchgate.net It is known that arylstibonic acids can self-associate into oligomeric or polymeric structures in the solid state. researchgate.net This self-recognition is driven by the formation of Sb-O-Sb bridges and intermolecular hydrogen bonds.

Computational methods, such as molecular docking, have been used to study the interaction of stibonic acids with biological targets like enzymes. nih.govbenchchem.com These studies help elucidate the binding modes and predict the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the this compound and the active site of a protein. Such insights are fundamental to understanding their mechanism of action in biological systems and for designing new bioactive compounds. soton.ac.ukuni-muenster.de The ability to replace a this compound moiety with an isosteric group like phosphonic acid and observe changes in activity further highlights the specific nature of these molecular interactions.

Investigation of Binding Interactions with Defined Molecular Targets (e.g., DNA Phosphate (B84403) Mimicry, Protein Active Sites)

Stibonic acids, particularly arylstibonic acids, have emerged as significant molecules in chemical biology for their ability to interact with specific biological targets. A key aspect of their interaction is their capacity to act as mimics of the phosphate groups in the DNA backbone. researchgate.netnih.govnih.gov This mimicry is attributed to the electronic properties of the antimony (Sb) atom, a group V-A element like phosphorus. nih.gov The lower electronegativity of antimony compared to phosphorus can lead to longer Sb-O bond lengths, which in turn may increase the negative charge density on the stibonate oxygen atoms. nih.gov This enhanced negative charge facilitates strong electrostatic (coulombic) interactions with positively charged (cationic) residues in the active sites of enzymes. nih.gov

This ability to mimic DNA phosphates allows arylstibonic acids to effectively target the DNA binding pockets of various proteins. researchgate.netnih.gov For instance, research has demonstrated that the negatively charged this compound and carboxylate groups of certain inhibitors can position themselves within the DNA phosphate binding pockets on human topoisomerase IB (hTopo). researchgate.netnih.gov This strategic occupation of phosphate binding sites is a proposed mechanism for their inhibitory action. nih.gov

Beyond general DNA phosphate mimicry, stibonic acids have been shown to bind directly to the active sites of several proteins. A notable example is their interaction with basic leucine (B10760876) zipper (B-ZIP) transcription factors. researchgate.netpdbj.org Crystal structure analysis of the arylthis compound NSC13778 bound to the VBP leucine zipper revealed specific electrostatic interactions. researchgate.netpdbj.org Both the this compound and carboxylic acid moieties of NSC13778 were found to interact with arginine side chains within the VBP protein, which are crucial for the protein's structure and function. researchgate.netpdbj.org Similarly, studies on human apurinic/apyrimidinic endonuclease 1 (Ape1), a key enzyme in DNA repair, have shown that arylstibonic acids can bind with high affinity, likely by serving as DNA phosphate mimics. researchgate.netnih.gov

Mechanistic Studies of Enzyme Inhibition by Stibonic Acids (e.g., DNA Adenine (B156593) Methyltransferases, AP Endonucleases)

The investigation into how stibonic acids inhibit enzymes has revealed diverse and specific mechanisms of action. These compounds have been identified as inhibitors of several critical enzymes, including DNA adenine methyltransferases (Dam) and AP endonucleases.

DNA Adenine Methyltransferase (Dam) Inhibition: A series of aryl stibonic acids have been identified as potent inhibitors of DNA adenine methyltransferase (Dam) from the bacterium Yersinia pestis, the causative agent of plague. researchgate.netnih.govnih.gov The absence of a functionally similar enzyme in humans makes Dam an attractive target for novel antimicrobial agents. nih.govnih.govsoton.ac.uk Mechanistic studies revealed that the most active compound, 4-stibonobenzenesulfonic acid, exhibits a competitive mode of inhibition with respect to DNA. researchgate.netnih.govnih.gov This means the inhibitor directly competes with the DNA substrate for binding to the enzyme's active site. This competitive inhibition is highly potent, with a reported inhibition constant (Ki) of 6.46 nM. researchgate.netnih.govnih.gov The inhibition of Dam in cultured Y. pestis by a this compound compound was shown to decrease DNA methylation and affect the expression of virulence factors. nih.govnih.gov

AP Endonuclease (Ape1) Inhibition: Human apurinic/apyrimidinic endonuclease 1 (Ape1) is a crucial enzyme in the base excision repair pathway, responsible for repairing toxic abasic sites in the genome. nih.gov Arylstibonic acids have been discovered as potent inhibitors of Ape1. researchgate.netnih.gov A screen of a sublibrary of 37 arylthis compound compounds identified ligands with IC50 values ranging from 4 to 300 nM. researchgate.netnih.gov The mechanism of inhibition for these negatively charged stibonic acids is described as a partial-mixed mode. researchgate.netnih.gov This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate. rose-hulman.edu The ability of these compounds to act as DNA phosphate mimics is thought to be central to their inhibitory action against Ape1. researchgate.netnih.gov

The following table summarizes the inhibitory activity of selected stibonic acids against these enzymes.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| 4-stibonobenzenesulfonic acid | Yersinia pestis Dam | 6.46 nM | - | Competitive with DNA | researchgate.netnih.govnih.gov |

| Arylthis compound Sublibrary | Human Ape1 | - | 4 - 300 nM | Partial-mixed | researchgate.netnih.gov |

| P6982 | Human Topoisomerase IB | - | 3.4 ± 0.3 µM | Competitive | nih.gov |

Structure-Activity Relationship Analysis of this compound Inhibitors in Model Systems

Structure-activity relationship (SAR) analysis is crucial for understanding how the chemical structure of a this compound derivative influences its biological activity, guiding the development of more potent and selective inhibitors.

For inhibitors of human topoisomerase IB (hTopo) , discrete structural differences among a library of arylstibonic acids led to different effects, with some acting as inhibitors and others as activators. nih.gov For competitive inhibition of hTopo, the presence of carboxylate side chains that can superimpose in three-dimensional space, as seen in compounds P6982 and P6954, appears to be important. nih.gov The relative positions of the stibonate and carboxylate groups are critical; modeling suggests that for hTopo inhibitors, these groups mimic cross-strand phosphates in B-DNA. nih.gov In contrast, for inhibitors of the related poxvirus topoisomerase (vTopo), the arrangement of these groups more closely mimics adjacent intrastrand phosphates. nih.gov

In the case of B-ZIP protein inhibitors , SAR studies revealed the importance of the negatively charged this compound group for activity. researchgate.net Replacing a hydroxyl group on the this compound with a methyl phenyl group (as in compound NSC13794) completely abolished its inhibitory activity. researchgate.net Furthermore, the amidation of a sulfonic acid group in the active compound NSC13746, resulting in compounds NSC13776 and NSC13748, also rendered them inactive. researchgate.net This highlights the necessity of a negative charge on the molecule for electrostatic interactions with the target protein. researchgate.net Different derivatives also showed varied specificities; for example, NSC13746 was found to inhibit the DNA binding of C/EBPβ and CREB at concentrations as low as 100 nM. researchgate.net

For DNA adenine methyltransferase (Dam) inhibitors , while a range of arylstibonic acids showed activity, the replacement of the this compound moiety itself was found to be detrimental, suggesting the this compound group is essential for activity. soton.ac.uk

The table below presents data from SAR studies on various this compound derivatives.

| Compound | Target | Key Structural Feature/Modification | Observed Activity | Reference |

|---|---|---|---|---|

| NSC13794 | B-ZIP Proteins | Methyl phenyl group replaces hydroxyl on this compound | Inactive | researchgate.net |

| NSC13776 / NSC13748 | B-ZIP Proteins | Amidation of sulfonic acid group (removes negative charge) | Inactive | researchgate.net |

| NSC13746 | C/EBPβ and CREB (B-ZIPs) | Aryl this compound with sulfonic acid group | Inhibits DNA binding at 100 nM | researchgate.net |

| P6982 / P6954 | Human Topoisomerase IB | Carboxylate side chains that superimpose | Potent competitive inhibitors | nih.gov |

| P6966 | Human Topoisomerase IB | Carboxylate groups at meta and para positions | Potent activator | nih.gov |

Environmental Chemical Transformations of Stibonic Acid Compounds

Degradation Pathways and Byproduct Identification in Model Environmental Systems

The degradation of stibonic acid compounds in the environment is a critical process influencing their persistence. While specific degradation pathways for many this compound derivatives are not extensively documented, general principles of organometalloid chemistry suggest that degradation likely proceeds via cleavage of the carbon-antimony (C-Sb) bond and redox transformations of the antimony atom.

In model environmental systems, the degradation of aromatic compounds often involves hydroxylation of the aromatic ring, followed by ring-opening to form aliphatic acids, and eventual mineralization to carbon dioxide and water. mdpi.commdpi.com For an aryl this compound, this would proceed alongside the transformation of the antimony moiety. The C-Sb bond can be cleaved, releasing inorganic antimony, which would then participate in the environmental antimony cycle. Methylated antimony compounds, such as methylthis compound, are known to be products of the biotransformation of inorganic antimony in sediments. nih.gov The degradation of these compounds would likely involve demethylation steps.

Research on the degradation of other complex organic molecules, such as bezafibrate, has identified hydroxylation, cleavage of functional groups, and chain removal as primary degradation pathways, resulting in a series of intermediate products before complete mineralization. mdpi.com A similar multi-pathway process can be anticipated for complex this compound derivatives.

Table 1: Postulated Degradation Byproducts of Phenylthis compound in Environmental Systems This table is based on general degradation principles of aromatic organometalloid compounds, as specific experimental data for phenylthis compound is limited.

| Initial Compound | Potential Intermediate Byproducts | Final Mineralization Products | Relevant Transformation Process |

|---|---|---|---|

| Phenylthis compound | Benzene (B151609), Phenol, Catechol, Hydroquinone | Inorganic Antimony (Sb(V) or Sb(III)), CO₂, H₂O | C-Sb Bond Cleavage, Ring Hydroxylation |

| Phenylthis compound | Maleic acid, Formic acid, Acetic acid | Inorganic Antimony (Sb(V) or Sb(III)), CO₂, H₂O | Aromatic Ring Opening |

Speciation and Mobility Studies in Simulated Aquatic and Terrestrial Matrices

The speciation of this compound and its derivatives is paramount to understanding their mobility and bioavailability in the environment. Antimony primarily exists in the +3 and +5 oxidation states. asm.org In aqueous environments, the dominant species are dictated by the redox potential (Eh) and pH. asm.orgunige.ch Under oxic conditions, pentavalent antimony (Sb(V)), such as the antimonate (B1203111) anion [Sb(OH)₆]⁻, is the stable form. asm.orggov.bc.ca Under anoxic conditions, trivalent antimony (Sb(III)), typically as the neutral antimonite species [Sb(OH)₃], prevails. asm.orggov.bc.ca Stibonic acids are organo-Sb(V) compounds. Their stability and speciation are thus intrinsically linked to the ambient redox conditions.

The mobility of antimony compounds in terrestrial systems is largely controlled by their interaction with soil components. Soil pH is a master variable; lower pH values generally increase the solubility and mobility of many metal and metalloid species. nih.govbioline.org.br Stibonic acids, existing as anions at typical environmental pH, would be expected to have limited mobility in soils rich in minerals with a positive surface charge. Conversely, their mobility could be enhanced in soils with low adsorption capacity or under conditions of high organic matter content, which can form soluble complexes. bioline.org.br The mobility of methylated antimony species has been observed to increase under low redox potential conditions. frontiersin.orgnih.gov

Table 2: Influence of Environmental Factors on this compound Speciation and Mobility

| Environmental Factor | Matrix | Effect on Speciation | Impact on Mobility |

|---|---|---|---|

| High Redox Potential (Oxic) | Aquatic | Favors Sb(V) species; stibonic acids are relatively stable. gov.bc.ca | Mobility depends on complexation and adsorption. |

| Low Redox Potential (Anoxic) | Aquatic | Favors reduction to Sb(III) species. gov.bc.ca | May increase mobility of methylated species. nih.gov |